Mass Spectrometric Differentiation: d4-Labeled vs. Unlabeled Nepsilon-Ethoxycarbonylmethyl-L-lysine Methyl Ester
The most fundamental differentiation is the mass shift. The target compound (d4) has a molecular ion 4.0 Da heavier than its unlabeled analog . In LC-MS/MS analysis, this mass shift is sufficient to separate the internal standard signal from the analyte's monoisotopic peak and its M+1 natural isotope envelope, ensuring no signal cross-contamination [1]. Unlike a 13C or 15N label, the placement of four deuterium atoms on the lysine backbone maintains identical chemical reactivity for derivatization while providing a clear mass difference .
| Evidence Dimension | Monisotopic Molecular Mass Shift |
|---|---|
| Target Compound Data | Monoisotopic mass shift of +4.0 Da relative to unlabeled analog (MW=250.33 vs 246.30) |
| Comparator Or Baseline | Nepsilon-(Ethoxycarbonylmethyl)-L-lysine Methyl Ester (CAS 1331900-85-6) with a monoisotopic mass of 246.30 Da |
| Quantified Difference | 4.03 Da mass difference |
| Conditions | Calculated from molecular formula C11H18D4N2O4 (Target) and C11H22N2O4 (Comparator) . |
Why This Matters
A 4 Da mass shift is the minimum standard to avoid spectral overlap with natural isotope peaks, ensuring accurate quantification.
- [1] Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using LC–MS/MS: A review. Rapid Commun. Mass Spectrom. 19(4):401-407. View Source
